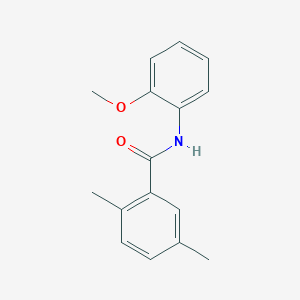

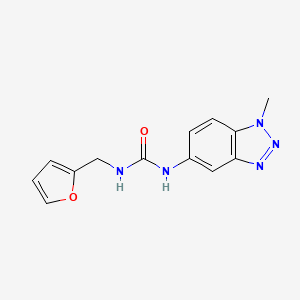

N-(2-methoxyphenyl)-2,5-dimethylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to N-(2-methoxyphenyl)-2,5-dimethylbenzamide often involves acylation reactions and characterizations by NMR and elemental analysis. For example, a related compound was synthesized by acylation of 3-aminophenol with 4-metoxybenzoylchloride in THF, characterized by ¹H NMR, ¹³C NMR, and elemental analysis (Karabulut et al., 2014). Another study synthesized a structurally related compound by reacting [5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amine with 3,5-dimethylbenzoic acid, highlighting the diverse synthetic routes possible for such benzamide derivatives (Wan et al., 2006).

Molecular Structure Analysis

Molecular structure determination, including bond lengths, bond angles, and dihedral angles, is crucial for understanding the properties of N-(2-methoxyphenyl)-2,5-dimethylbenzamide. Studies often use X-ray crystallography and DFT calculations to evaluate the influence of intermolecular interactions on molecular geometry. For instance, the molecular structure of related benzamide derivatives has been explored to understand the effects of crystal packing and dimerization on the geometric parameters of the molecule (Karabulut et al., 2014).

Chemical Reactions and Properties

N-(2-methoxyphenyl)-2,5-dimethylbenzamide and its analogs participate in various chemical reactions, displaying a range of reactivities based on their functional groups. For example, the microsomal demethylation of N,N-dimethylbenzamides involves the formation of N-methylbenzamides and formaldehyde, highlighting the compound's susceptibility to metabolic transformations (Constantino et al., 1992).

Wirkmechanismus

Target of Action

N-(2-methoxyphenyl)-2,5-dimethylbenzamide is a derivative of the 2C family of hallucinogens, which are known as N-benzylmethoxy derivatives . The primary targets of these compounds are the 5-HT2A/C and 5-HT1A serotonin receptors . These receptors play a crucial role in the regulation of mood, anxiety, and cognition.

Mode of Action

The compound interacts with its targets, the 5-HT2A/C and 5-HT1A serotonin receptors, by binding to them with high affinity . This binding triggers a series of biochemical reactions that result in the compound’s hallucinogenic effects .

Biochemical Pathways

It is known that the compound’s interaction with the 5-ht2a/c and 5-ht1a serotonin receptors can lead to changes in various neurotransmitter systems, including the dopamine, serotonin, and glutamate systems .

Pharmacokinetics

Similar compounds have been shown to have complex pharmacokinetic profiles, with various factors influencing their absorption, distribution, metabolism, and excretion (adme) properties . These factors can significantly impact the compound’s bioavailability and overall effects.

Result of Action

The molecular and cellular effects of N-(2-methoxyphenyl)-2,5-dimethylbenzamide’s action are largely unknown. Similar compounds have been shown to cause a range of effects, including changes in neurotransmitter levels, alterations in cell membrane structure, and increases in intracellular reactive oxygen species levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(2-methoxyphenyl)-2,5-dimethylbenzamide. For example, the compound’s effects can be modulated by factors such as pH, temperature, and the presence of other substances . Additionally, the compound’s stability can be affected by factors such as light, heat, and humidity .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(2-methoxyphenyl)-2,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-11-8-9-12(2)13(10-11)16(18)17-14-6-4-5-7-15(14)19-3/h4-10H,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRCWYYHCAYJFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B5833913.png)

![2-(3-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B5833930.png)

![4-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid](/img/structure/B5833943.png)

![3-(4-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5833947.png)

![1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B5833955.png)

![4-[5-(2-fluorophenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5833995.png)

![N-{[(4-ethylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5834001.png)